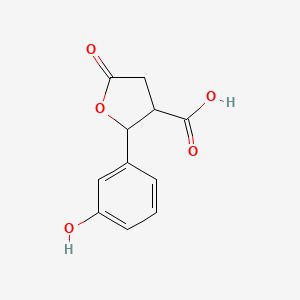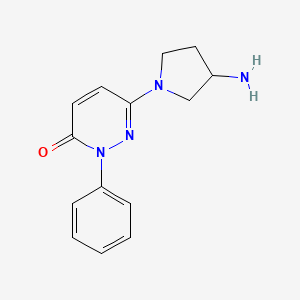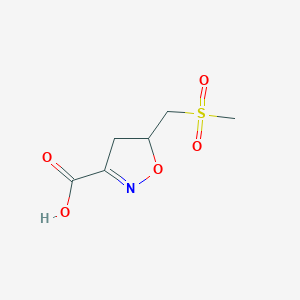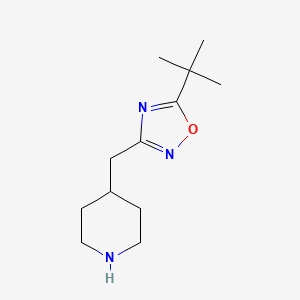
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol is an organic compound that features a pyridine ring substituted with an aminomethyl group and a phenol ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group through a nucleophilic substitution reaction. The trifluoromethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the phenol group through a hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis, and high-pressure conditions may be employed to drive the reactions to completion.
化学反応の分析
Types of Reactions
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and pyridines.
科学的研究の応用
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-(4-(Aminomethyl)pyridin-2-yl)-4-methylphenol: Similar structure but lacks the trifluoromethyl group.
2-(4-(Aminomethyl)pyridin-2-yl)-4-chlorophenol: Similar structure but has a chlorine atom instead of the trifluoromethyl group.
Uniqueness
2-(4-(Aminomethyl)pyridin-2-yl)-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
特性
分子式 |
C13H11F3N2O |
|---|---|
分子量 |
268.23 g/mol |
IUPAC名 |
2-[4-(aminomethyl)pyridin-2-yl]-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)9-1-2-12(19)10(6-9)11-5-8(7-17)3-4-18-11/h1-6,19H,7,17H2 |
InChIキー |
BRQILGUHVWIHDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NC=CC(=C2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)









